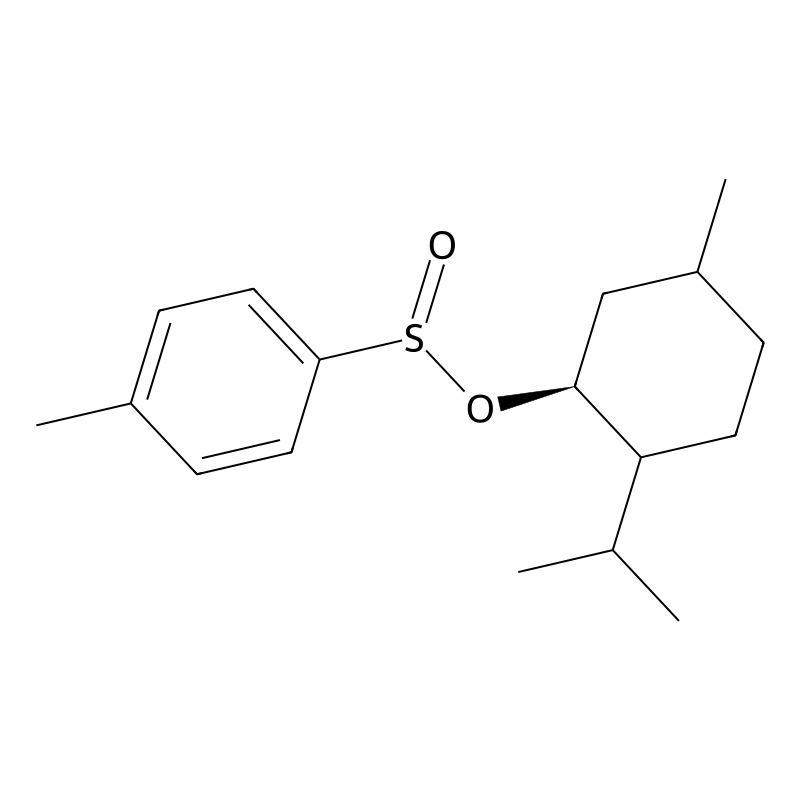

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Chiral Auxillary in Synthesis

M PTS finds use as a chiral auxiliary in organic synthesis. Its bulky menthol group and stereochemistry at the sulfur atom allow it to influence the stereochemical outcome of reactions. By reacting with carbonyl compounds to form chiral sulfinimines, M PTS can transfer its chirality to the final product. This approach is particularly valuable for synthesizing enantiopure compounds, which are crucial in drug discovery and other fields [].

One example involves the reaction of M PTS with metal ketimines to form enantiopure sulfinimines []. These sulfinimines can then be further elaborated into various chiral products.

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is a chemical compound characterized by its unique molecular structure, which includes a cyclohexane ring substituted with various functional groups. This compound belongs to the class of sulfonates, featuring a sulfonyl group attached to a hydrocarbon chain. Its specific stereochemistry, indicated by the (1S) designation, suggests that it has a particular spatial arrangement that may influence its chemical reactivity and biological activity.

The mechanism of action of (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate relies on its ability to differentiate between enantiomers during reactions. The chiral sulfinyl group and the menthol moiety interact differently with each enantiomer of a substrate molecule, leading to the formation of a specific enantiomer in the final product [].

- Nucleophilic substitution reactions: The sulfonate can be replaced by nucleophiles, leading to the formation of new compounds.

- Elimination reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

These reactions are essential for synthesizing derivatives and exploring the compound's potential in various applications.

The biological activity of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate may be linked to its interactions with biological targets. Compounds with similar structures often exhibit pharmacological properties, including anti-inflammatory and antimicrobial activities. Biological assays can determine the compound's efficacy and safety profile, typically measured through dose-response relationships. The pharmacological activity is crucial for assessing potential therapeutic uses and understanding adverse effects that may arise from its application .

Several synthesis methods can be employed to produce (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate:

- Direct sulfonation: This method involves treating an appropriate hydrocarbon precursor with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the sulfonate group.

- Nucleophilic substitution: Starting from a sulfonate precursor, nucleophiles can be introduced to modify the structure further.

- Chiral synthesis: Given its chiral nature, asymmetric synthesis techniques may be used to ensure that the desired stereoisomer is produced.

These methods highlight the versatility in synthesizing this compound and allow for modifications that can enhance its properties.

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate has potential applications across various fields:

- Pharmaceuticals: Its biological activity may make it suitable for developing drugs targeting specific diseases.

- Agriculture: It could serve as a pesticide or herbicide due to its potential antimicrobial properties.

- Industrial Chemistry: The compound may find use as an intermediate in synthesizing other chemicals or materials.

These applications underscore the importance of exploring this compound's properties in different contexts.

Interaction studies involving (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate typically focus on its binding affinity and activity against biological targets. These studies can include:

- In vitro assays: Evaluating how the compound interacts with enzymes or receptors.

- Computational modeling: Predicting interactions based on structural characteristics.

- Toxicity assessments: Understanding potential adverse effects through cellular or animal models.

Such studies are critical for determining the safety and efficacy of the compound in practical applications.

Several compounds share structural similarities with (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzenesulfonic acid | Aromatic ring with sulfonic acid group | Commonly used as a reagent in organic synthesis |

| Isopropylbenzene sulfonate | Similar hydrocarbon chain | Used in surfactants and detergents |

| Cyclohexylmethylsulfinate | Cyclohexane ring with methyl group | Potentially different biological activities |

The uniqueness of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate lies in its specific stereochemistry and combination of substituents, which may impart distinct chemical reactivity and biological effects compared to these similar compounds.